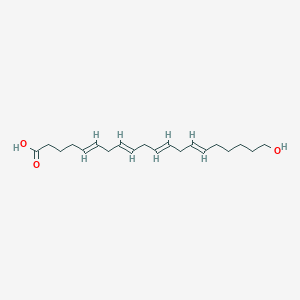
20-Hydroxyarachlidonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxyarachidonic acid is a metabolite of arachidonic acid, a polyunsaturated omega-6 fatty acid. It is produced through the cytochrome P450 enzyme pathway and plays a significant role in various physiological processes, including the regulation of vascular tone, blood flow, and kidney function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 20-Hydroxyarachidonic acid is synthesized from arachidonic acid through the action of cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies . The process involves omega-hydroxylation, where a hydroxyl group is introduced at the 20th carbon of the arachidonic acid molecule .
Industrial Production Methods: Industrial production of 20-Hydroxyarachidonic acid typically involves the use of recombinant microorganisms or cell cultures engineered to express the necessary cytochrome P450 enzymes. These systems are optimized for high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxyarachidonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other bioactive metabolites.
Reduction: It can be reduced to form less active metabolites.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Typically involves molecular oxygen and cytochrome P450 enzymes.
Reduction: Involves reducing agents such as NADPH.
Substitution: Requires specific catalysts and reaction conditions depending on the substituent.
Major Products Formed:
Oxidation: Produces various hydroxylated metabolites.
Reduction: Forms less active hydroxy derivatives.
Substitution: Results in modified eicosanoids with altered biological activity.
Scientific Research Applications
20-Hydroxyarachidonic acid has numerous applications in scientific research:
Mechanism of Action
20-Hydroxyarachidonic acid exerts its effects primarily through the regulation of ion channels and enzymes involved in vascular tone and blood flow. It acts on molecular targets such as potassium channels and protein kinase C, influencing pathways related to vasoconstriction and sodium transport . This regulation is crucial for maintaining blood pressure and kidney function .
Comparison with Similar Compounds
- 19-Hydroxyarachidonic acid
- Eicosapentaenoic acid
- Docosahexaenoic acid
Comparison: 20-Hydroxyarachidonic acid is unique in its specific hydroxylation at the 20th carbon, which imparts distinct biological activities compared to other hydroxylated eicosanoids. For instance, while 19-Hydroxyarachidonic acid also regulates vascular tone, its effects and potency differ due to the position of the hydroxyl group . Eicosapentaenoic acid and docosahexaenoic acid, being omega-3 fatty acids, have different metabolic pathways and physiological roles .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-20-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1+,6-4+,9-7+,12-10+ |
InChI Key |
NNDIXBJHNLFJJP-LOQMXVOYSA-N |
Isomeric SMILES |
C(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O)CCO |
Canonical SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



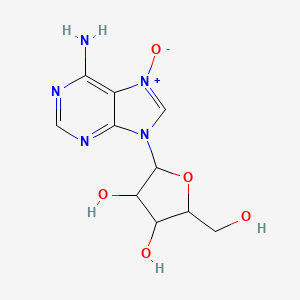
![(E)-7-[2-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795278.png)
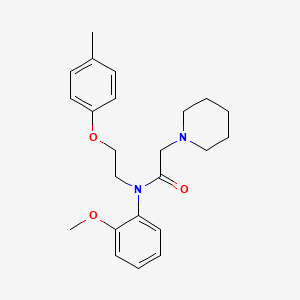
![[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795281.png)
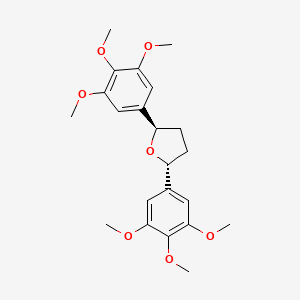
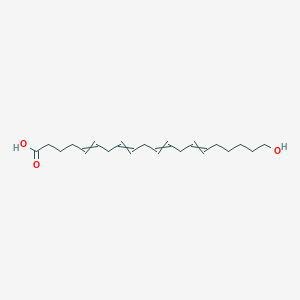
![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)
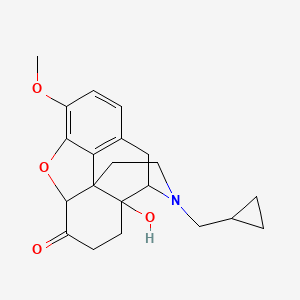
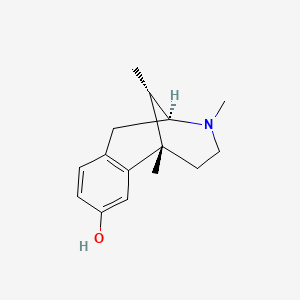

![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
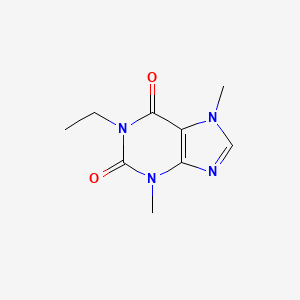
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
